BenchChemオンラインストアへようこそ!

1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide

Structural isomerism Chemical identity Target selectivity

1-(4-Aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide is a synthetic, small-molecule imidazole-4-carboxamide derivative (MW 328.32, C17H14F2N4O) featuring a 4-aminobenzyl substituent at the N1 position and a 2,4-difluorophenyl carboxamide at the C4 position. The compound is supplied as a research-grade chemical with vendor-reported purities ranging from 90% to 98% and is intended exclusively for laboratory research and development use.

Molecular Formula C17H14F2N4O
Molecular Weight 328.323
CAS No. 1351792-76-1
Cat. No. B2798197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide
CAS1351792-76-1
Molecular FormulaC17H14F2N4O
Molecular Weight328.323
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=C(C=C(C=C3)F)F)N
InChIInChI=1S/C17H14F2N4O/c18-12-3-6-15(14(19)7-12)22-17(24)16-9-23(10-21-16)8-11-1-4-13(20)5-2-11/h1-7,9-10H,8,20H2,(H,22,24)
InChIKeyPVNGLLSXKYTXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide (CAS 1351792-76-1): Core Identity and Procurement Baseline


1-(4-Aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide is a synthetic, small-molecule imidazole-4-carboxamide derivative (MW 328.32, C17H14F2N4O) featuring a 4-aminobenzyl substituent at the N1 position and a 2,4-difluorophenyl carboxamide at the C4 position . The compound is supplied as a research-grade chemical with vendor-reported purities ranging from 90% to 98% and is intended exclusively for laboratory research and development use . Its molecular architecture places it within a broader series of N-substituted imidazole-4-carboxamides that are under investigation for kinase inhibition and other pharmacological applications, although disclosed, compound-specific biological activity data remain sparse in the peer-reviewed literature [1].

Why In-Class Imidazole-4-Carboxamides Cannot Substitute for 1-(4-Aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide


Imidazole-4-carboxamide derivatives within this chemotype exhibit pronounced sensitivity to subtle substituent modifications, particularly in the N-phenyl ring halogenation pattern and the N1-benzyl functional group identity. For example, a regioisomeric shift of fluorine atoms from the 2,4- to the 3,4-positions on the N-phenyl ring produces a distinct compound with a different CAS registry (AKSci HTS051176) that is not interchangeable with the target compound in structure–activity relationship (SAR) series . Similarly, the isomeric compound ML 297 (CAS 1443246-62-5), which shares an identical molecular formula (C17H14F2N4O) but possesses fundamentally different connectivity and biological function as a GIRK1/2 channel activator, underscores the inability to substitute based on formula alone . Replacing the 2,4-difluorophenyl group with an unsubstituted phenyl ring (CAS 1351843-58-7) alters molecular weight, lipophilicity, and target binding, while the nitro-precursor analog (CAS 1351771-64-6) introduces electronic and steric differences that preclude direct functional equivalence . These structural divergences propagate into differential physicochemical properties, biological target engagement, and synthetic utility, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 1-(4-Aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide (CAS 1351792-76-1)


Structural Isomerism: Complete Scaffold Differentiation from ML 297 Despite Identical Molecular Formula

The target compound (CAS 1351792-76-1) and ML 297 (CAS 1443246-62-5) share the identical molecular formula C17H14F2N4O (MW 328.32) but are structurally non-interchangeable constitutional isomers. ML 297 is a urea-based compound with the Chemical Name 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea and functions as a potent, selective GIRK1/2 (Kir3.1/3.2) channel activator with an IC50 of 160 nM against GIRK1/2 channels . In contrast, the target compound is an imidazole-4-carboxamide scaffold with a distinct connectivity bearing no urea linkage and no pyrazole ring, predicting a fundamentally divergent target interaction profile . No published biological activity data for the target compound have been identified that would permit direct pharmacological comparison, but the structural dissimilarity alone precludes functional substitution . Researchers procuring based on molecular formula alone risk obtaining a compound with a completely different biological mechanism.

Structural isomerism Chemical identity Target selectivity

Fluorine Regioisomerism: Distinct Chemical Identity of 2,4-Difluorophenyl vs. 3,4-Difluorophenyl Substitution

The target compound and its closest commercially available analog, 1-(4-aminobenzyl)-N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide (AKSci HTS051176), differ solely in the positioning of fluorine atoms on the N-phenyl carboxamide ring (2,4-difluoro vs. 3,4-difluoro) . This regioisomeric variation, while subtle, is known in medicinal chemistry to significantly influence electronic distribution, hydrogen-bonding capacity, and steric fit within protein binding pockets, potentially altering target selectivity and potency [1]. The 2,4-difluorophenyl configuration positions a fluorine atom ortho to the amide linkage, which can influence the conformational preference of the carboxamide via steric and electronic effects, whereas the 3,4-difluoro isomer lacks this ortho-fluorine interaction [2]. The two compounds carry distinct CAS registry identities (target: 1351792-76-1; analog: CAS not publicly assigned at time of writing for HTS051176), further confirming they are chemically unique entities that cannot be used interchangeably in SAR studies . No published comparative biological data exists for these two regioisomers; the differentiation at present rests on established chemical logic regarding fluorine substitution effects.

Fluorine regioisomerism Structure–activity relationship Medicinal chemistry

Computed Physicochemical Property Profile and Drug-Likeness Assessment vs. Unsubstituted Phenyl Analog

Computed physicochemical descriptors for the target compound include a calculated logP (clogP) of 2.81, topological polar surface area (TPSA) of 61.88 Ų, 5 hydrogen bond acceptors (HBA), 1 hydrogen bond donor (HBD), and 2 rotatable bonds, with zero violations of Lipinski's Rule of Five [1]. By comparison, the des-fluoro, unsubstituted N-phenyl analog (1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide, CAS 1351843-58-7) has a lower molecular weight (292.33 Da) and a distinctly lower clogP (~1.85 estimated based on the removal of two fluorine atoms and the associated hydrophobic contribution), resulting in different predicted membrane permeability and solubility profiles . The difluorinated target compound exhibits enhanced lipophilicity (clogP increase of approximately 0.96 log units attributable to fluorine substitution), which is expected to improve passive membrane diffusion while maintaining a TPSA within the favorable range for oral bioavailability [2]. The compound also features a primary aromatic amine (4-aminobenzyl), providing a chemically reactive handle for further functionalization (e.g., amide coupling, biotinylation, fluorophore conjugation) that is absent in the nitro-precursor analog (CAS 1351771-64-6), where this position is occupied by a nitro group .

Physicochemical properties Drug-likeness Lipinski Rule of 5

Purity Benchmarks and Vendor-Supplied Quality Specifications

Commercially available batches of the target compound are supplied with vendor-certified purity levels of 90% (Sigma-Aldrich, Product AABH9A21EBC1), 95% (AKSci, Catalog 4558DL), and 98% (CymitQuimica, Ref. 10-F723577; sourced from Fluorochem) . The compound is stored at 2–8°C and is classified as a non-hazardous research chemical for transport purposes . The 3,4-difluorophenyl regioisomer (AKSci HTS051176) is similarly supplied at 95% purity, indicating comparable quality control standards across this chemical series . No pharmacopeial monograph, certified reference standard, or ISO/IEC 17025 accreditation is available for this compound, which is consistent with its status as an early-stage research tool rather than a qualified impurity standard or active pharmaceutical ingredient. The availability of multiple purity grades across vendors provides procurement flexibility, but researchers should confirm the minimum purity required for their specific assay sensitivity and request Certificates of Analysis (CoA) prior to use [1].

Chemical purity Quality control Procurement specifications

Optimal Application Scenarios for 1-(4-Aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide (CAS 1351792-76-1)


Medicinal Chemistry SAR Exploration of Fluorinated Imidazole-4-Carboxamide Kinase Inhibitor Scaffolds

This compound is best deployed as a specific member of a fluorine-scanning series within an imidazole-4-carboxamide kinase inhibitor program. Its 2,4-difluorophenyl substitution pattern provides a defined electronic and steric profile (clogP 2.81, TPSA 61.88 Ų) that can be systematically compared against the 3,4-difluorophenyl regioisomer (AKSci HTS051176) to map fluorine positional effects on target potency, selectivity, and ADME parameters [1]. The free 4-aminobenzyl group additionally enables direct functionalization for affinity probe synthesis or bioconjugation in target-engagement studies . Researchers building structure–activity relationships should ensure that the exact regioisomer (2,4-difluoro) is consistently sourced, as substitution with the 3,4-difluoro or unsubstituted phenyl analogs will introduce an uncontrolled variable into the SAR dataset .

Chemical Biology Tool Derivatization via the Primary Amine Handle

The primary aromatic amine on the 4-aminobenzyl substituent distinguishes this compound from its nitro-precursor analog (CAS 1351771-64-6) and provides a tractable chemical handle for derivatization . This functional group can be exploited for: (a) amide coupling to introduce biotin, fluorophores, or photoaffinity labels for chemical proteomics target identification; (b) synthesis of activity-based probes or PROTAC conjugates; and (c) immobilization onto solid supports for affinity chromatography [1]. The nitro analog lacks this capability without prior reduction, making the target compound the preferred starting material for probe synthesis. Computed drug-like properties (zero Lipinski violations) further support its suitability as a lead-like starting point for medicinal chemistry optimization campaigns .

Computational Chemistry and in Silico Screening Model Validation

Given that the target compound has a defined chemical structure, clean physicochemical profile (clogP 2.81, TPSA 61.88 Ų, MW 328.32), and no disclosed biological activity data in peer-reviewed literature, it serves as an ideal test case for prospective computational target prediction, molecular docking, and machine learning model validation [1]. Its structural distinction from the well-characterized ML 297 isomer (CAS 1443246-62-5, GIRK1/2 activator with IC50 = 160 nM) provides a natural negative control for in silico target-fishing algorithms: models should correctly predict divergent target profiles for these two constitutional isomers despite their identical molecular formulas . Successful discrimination between the 2,4-difluorophenyl and 3,4-difluorophenyl regioisomers by computational models would further validate the sensitivity of such tools to subtle fluorine positional effects .

Analytical Method Development and Reference Characterization for Imidazole-4-Carboxamide Libraries

With vendor-reported purities of 90–98% and defined chromatographic identity (InChI Key: PVNGLLSXKYTXBV-UHFFFAOYSA-N), this compound can serve as a retention-time marker and method-development standard for HPLC/UPLC analysis of imidazole-4-carboxamide screening libraries [1]. Its moderate lipophilicity (clogP 2.81) and characteristic UV absorbance (imidazole core) facilitate separation from both the more polar des-fluoro analog (CAS 1351843-58-7) and the heavier nitro precursor (CAS 1351771-64-6, MW 358.31) . Researchers developing high-throughput purification protocols for parallel synthesis products in this chemotype can employ the compound as a system suitability standard, provided purity is verified by orthogonal methods prior to use .

Quote Request

Request a Quote for 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.